Physical and chemical properties of "6-Bromo-3-iodo-2-methoxy-4-methylpyridine"
Physical and chemical properties of "6-Bromo-3-iodo-2-methoxy-4-methylpyridine"
An In-Depth Technical Guide to the Physicochemical and Mechanistic Profiling of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (CAS: 2271443-07-1)
Executive Summary: The Strategic Value of Polyhalogenated Pyridines
In modern drug discovery, particularly within the development of targeted kinase inhibitors and complex agrochemicals, the demand for densely functionalized, sterically constrained heteroaromatics has surged. 6-Bromo-3-iodo-2-methoxy-4-methylpyridine represents a premier class of advanced pharmaceutical intermediates. Its architecture is not accidental; it is a meticulously designed scaffold that offers orthogonal reactivity .
By embedding both an iodine and a bromine atom on the same heteroaromatic ring, synthetic chemists can perform highly controlled, sequential cross-coupling reactions without the need for intermediate protection/deprotection steps[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a programmable node for divergent synthesis. This whitepaper deconstructs the physical properties, intrinsic reactivity, and validated experimental protocols for leveraging this specific pyridine derivative.
Structural & Physicochemical Profiling
The behavior of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine in a reaction flask is dictated by the electronic and steric interplay of its four substituents:
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C2-Methoxy (-OCH₃): Acts as a strong electron-donating group (EDG) via mesomeric (+M) effects. It stabilizes the pyridine ring against nucleophilic aromatic substitution (SNAr) while serving as a masked pyridone (cleavable under strongly acidic conditions, e.g., HBr/AcOH).
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C3-Iodo (-I) & C6-Bromo (-Br): The halogens provide the sites for transition-metal catalysis. The significant difference in their bond dissociation energies (BDE) is the cornerstone of this molecule's utility.
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C4-Methyl (-CH₃): Introduces critical steric bulk adjacent to the C3 position. When a bulky aryl group is coupled at C3, the C4-methyl forces the new ring out of coplanarity, creating a defined dihedral angle. This 3D spatial arrangement is highly sought after for fitting molecules into deep, narrow hydrophobic pockets of target proteins.
Quantitative Physicochemical Data
Due to the highly specialized nature of this intermediate, empirical thermodynamic data is often proprietary. The table below synthesizes calculated and extrapolated physicochemical properties based on standard cheminformatics models for this scaffold.
| Property | Value / Description | Impact on Handling & Synthesis |
| CAS Registry Number | 2271443-07-1 | Primary identifier for commercial sourcing. |
| Molecular Formula | C₇H₇BrINO | Indicates high halogen density. |
| Molecular Weight | 327.94 g/mol | High mass-to-carbon ratio; affects reaction molarity calculations. |
| Predicted Boiling Point | ~320 – 340 °C (at 760 mmHg) | Low volatility; safe for high-temperature sealed-tube reactions. |
| Predicted Density | ~2.05 g/cm³ | High density requires vigorous stirring in biphasic reaction mixtures. |
| LogP (Octanol/Water) | ~3.5 | Highly lipophilic; dictates the use of non-polar or ethereal solvents (e.g., Toluene, 1,4-Dioxane) for homogeneous catalysis. |
| Topological Polar Surface Area | 22.12 Ų | Excellent membrane permeability profile for downstream API development. |
Mechanistic Reactivity: The Principle of Orthogonal Cross-Coupling
The core utility of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine lies in the chemoselective differentiation between the C3-I and C6-Br bonds during Palladium-catalyzed cross-coupling[2].
The Causality of Selectivity: The oxidative addition of a Palladium(0) species into a carbon-halogen bond is typically the rate-determining step in cross-coupling reactions. The bond dissociation energy of a typical C(sp²)–I bond is approximately 65 kcal/mol, whereas a C(sp²)–Br bond is significantly stronger at ~81 kcal/mol.
By carefully modulating the reaction temperature and the electronic properties of the phosphine ligand, we can tune the Pd(0) catalyst to possess just enough kinetic energy to insert into the weaker C-I bond, while leaving the C-Br bond completely intact[3]. This is known as orthogonal cross-coupling.
Fig 1: Catalytic cycle of the chemoselective Suzuki-Miyaura coupling exclusively at the C3-Iodo position.
Once the C3 position is functionalized (e.g., via a Suzuki-Miyaura coupling), the resulting intermediate is isolated. The C6-Br bond can then be activated in a subsequent step using harsher conditions (higher temperatures, stronger bases, and electron-rich ligands like XPhos or BrettPhos) to facilitate a Buchwald-Hartwig amination or a second Suzuki coupling[4].
Fig 2: Orthogonal cross-coupling workflow exploiting the thermodynamic differences between C-I and C-Br bonds.
Experimental Methodologies: Sequential Functionalization
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific checkpoints (like LC-MS monitoring) to confirm that orthogonality is maintained and over-coupling (activation of the C-Br bond in step 1) is avoided.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C3 (Iodo)
Objective: Couple an aryl boronic acid exclusively at the C3 position while preserving the C6 bromine[5]. Rationale: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand provides a stable Pd complex that resists rapid degradation, while the mild base (K₂CO₃) and moderate temperature (60 °C) prevent the thermodynamic activation of the C-Br bond.
Step-by-Step Procedure:
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Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 equiv, 1.0 mmol, 328 mg) and the desired Aryl Boronic Acid (1.05 equiv, 1.05 mmol). Note: A slight excess of boronic acid compensates for potential protodeboronation.
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Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).
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Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). The water is crucial for dissolving the inorganic base and accelerating the transmetalation step.
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Degassing: Purge the reaction mixture with Argon via three freeze-pump-thaw cycles or vigorous sparging for 15 minutes.
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Reaction: Heat the mixture to 60 °C under an Argon atmosphere.
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Validation Checkpoint: After 4 hours, sample the reaction for LC-MS. You should observe the mass of the mono-coupled product. If a mass corresponding to the di-coupled product is observed, the temperature is too high.
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Workup: Once complete, cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol 2: Buchwald-Hartwig Amination at C6 (Bromo)
Objective: Introduce an amine at the remaining C6 position of the intermediate generated in Protocol 1. Rationale: The C-Br bond on an electron-rich pyridine (due to the methoxy and newly added aryl group) is highly resistant to oxidative addition. We must force the reaction using a highly active Pd(0) source (Pd₂(dba)₃), a sterically demanding and electron-rich ligand (XPhos), and a strong alkoxide base (NaOtBu) at elevated temperatures.
Step-by-Step Procedure:
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Preparation: In a heavy-walled reaction tube, combine the 6-Bromo-3-aryl-2-methoxy-4-methylpyridine intermediate (1.0 equiv, 1.0 mmol) and the desired primary or secondary amine (1.2 equiv).
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Catalyst System: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.06 equiv, 6 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol).
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Solvent: Add anhydrous, degassed Toluene (5 mL). Caution: NaOtBu is highly moisture-sensitive; perform this setup in a glovebox if possible.
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Reaction: Seal the tube and heat to 100–110 °C for 12–16 hours.
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Validation Checkpoint: Monitor via TLC or LC-MS. The starting material should be fully consumed.
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Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, eluting with Ethyl Acetate. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.
Applications in Drug Development
The strategic functionalization of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine yields scaffolds that are highly privileged in medicinal chemistry.
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Kinase Inhibitors: The pyridine nitrogen serves as a critical hydrogen bond acceptor for the hinge region of kinases (e.g., in ATP-competitive inhibitors). The C4-methyl group induces an orthogonal twist of the C3-aryl group, effectively locking the molecule into a bioactive conformation that fits precisely into the hydrophobic pockets of targets like ALK, ROS1, or EGFR.
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Late-Stage Diversification: Because the C6-Br bond is preserved during the initial C3 modification, medicinal chemists can synthesize a large batch of the C3-aryl intermediate, and then perform parallel Buchwald-Hartwig aminations at C6 to rapidly generate a library of analogs for Structure-Activity Relationship (SAR) screening.
References
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis National Center for Biotechnology Information (PMC)[Link][1]
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A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies ACS Publications[Link][2]
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Highly Selective Room-Temperature Suzuki-Miyaura Coupling of Bromo-2-Sulfonyloxypyridines for Unsymmetrical Diarylpyridines ResearchGate[Link][3]
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Suzuki Coupling Approach for the Synthesis of Phenylene−Pyrimidine Alternating Oligomers for Blue Light-Emitting Material ACS Publications[Link][4]
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Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling MDPI[Link][5]
